3-Aminofuran-2(5H)-one
Overview
Description
3-Aminofuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with an amino group at the third position and a keto group at the second position
Mechanism of Action
Target of Action
It’s known that similar compounds like pinacol boronic esters are highly valuable building blocks in organic synthesis .
Mode of Action
Related compounds such as pinacol boronic esters have been reported to undergo catalytic protodeboronation utilizing a radical approach .
Biochemical Pathways
Similar compounds like pinacol boronic esters are known to be involved in various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
Related compounds like pinacol boronic esters are known to be valuable in chemical transformations where the boron moiety remains in the product .
Action Environment
It’s known that similar compounds like pinacol boronic esters are usually bench stable, easy to purify, and often even commercially available .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminofuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-aminocrotonic acid with acetic anhydride, which leads to the formation of the furanone ring . Another approach involves the use of 3-aminocrotonate esters, which undergo cyclization in the presence of acid catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Aminofuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 3-amino-2-hydroxyfuran derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted furanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized furanones, reduced furan derivatives, and various substituted furanones, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Aminofuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Comparison with Similar Compounds
3-Hydroxyfuran-2(5H)-one: Similar structure but with a hydroxyl group instead of an amino group.
3-Aminofuran-2(5H)-one derivatives: Various derivatives with different substituents on the furan ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-amino-2H-furan-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c5-3-1-2-7-4(3)6/h1H,2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHUSEAVQWFNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(=O)O1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594178 | |
Record name | 3-Aminofuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33693-56-0 | |
Record name | 3-Aminofuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,5-dihydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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